molecular formula C8H12O4 B2455564 1,2-Dimethylcyclobutane-1,2-dicarboxylic acid CAS No. 90199-97-6

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid

Cat. No.: B2455564
CAS No.: 90199-97-6
M. Wt: 172.18
InChI Key: UAVBJCGFDYWJAG-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid derivative of cyclobutane, characterized by the presence of two methyl groups and two carboxylic acid groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 1,2-dimethylcyclobutane with a strong oxidizing agent can yield the desired dicarboxylic acid. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclobutene derivatives followed by oxidation. This method allows for the efficient production of the compound on a larger scale. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, altering the oxidative state of its environment. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
  • 1,2-Dimethylcyclopropane-1,2-dicarboxylic acid
  • 1,2-Dimethylcyclohexane-1,2-dicarboxylic acid

Uniqueness

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups and two carboxylic acid groups on the cyclobutane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-dimethylcyclobutane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVBJCGFDYWJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23472-39-1
Record name rac-(1R,2R)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid
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